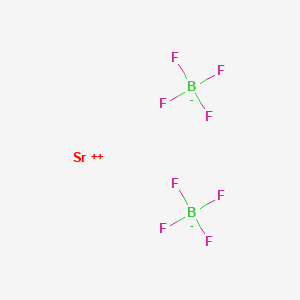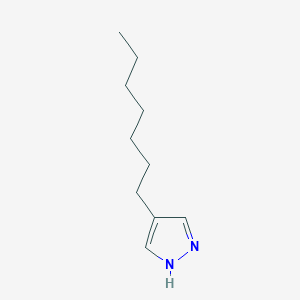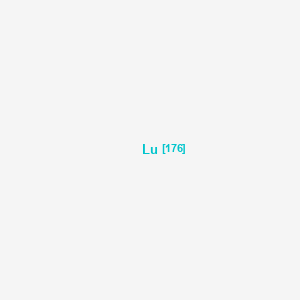
Lutetium-176
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lutetium-176 is a rare radioactive isotope of the element lutetium, which has 71 protons and 105 neutrons. It is a beta-emitting isotope, which means it emits high-energy electrons when it decays. Lutetium-176 has a half-life of 3.78 x 10^10 years, which makes it useful for various scientific research applications.
作用機序
Lutetium-176 decays by beta emission, which means it emits high-energy electrons. These electrons can penetrate tissue and cause damage to cells. In radionuclide therapy, lutetium-177 is used to deliver targeted radiation to cancer cells. The beta particles emitted by lutetium-177 penetrate the tumor cells and cause damage, leading to cell death.
生化学的および生理学的効果
Lutetium-176 does not have any known biochemical or physiological effects on the human body. However, its decay product lutetium-177 is used in targeted radionuclide therapy for cancer treatment. The beta particles emitted by lutetium-177 can cause damage to healthy cells as well as cancer cells, leading to side effects such as nausea, vomiting, and bone marrow suppression.
実験室実験の利点と制限
The advantages of using lutetium-176 in lab experiments include its long half-life, which allows for long-term studies, and its high purity, which ensures accurate results. However, the limitations of using lutetium-176 include its rarity and high cost, which may limit its availability for certain experiments.
将来の方向性
For research on lutetium-176 include the development of new methods for synthesizing and separating lutetium-176, the study of its potential applications in nuclear physics and materials science, and the exploration of its use in targeted radionuclide therapy for cancer treatment. Additionally, further research is needed to better understand the biochemical and physiological effects of lutetium-177 in cancer treatment and to develop new therapies with fewer side effects.
合成法
Lutetium-176 is produced by neutron activation of natural lutetium-175. This can be achieved by exposing natural lutetium to a neutron flux in a nuclear reactor. The neutron captures a proton in the nucleus of the lutetium-175 atom, converting it into lutetium-176. The resulting lutetium-176 isotope can then be separated from other isotopes of lutetium using various chemical and physical separation methods.
科学的研究の応用
Lutetium-176 has various scientific research applications, including geochronology, nuclear waste management, and medical imaging. In geochronology, lutetium-176 is used to determine the age of rocks and minerals by measuring the ratio of lutetium-176 to hafnium-176. This technique is known as the Lu-Hf dating method and is used to study the evolution of the Earth's crust and mantle.
In nuclear waste management, lutetium-176 is used as a tracer to study the behavior of radioactive waste in geological repositories. It is also used in medical imaging, specifically in positron emission tomography (PET) scans. Lutetium-176 is used as a source of positron-emitting lutetium-177, which is used in targeted radionuclide therapy for cancer treatment.
特性
CAS番号 |
14452-47-2 |
|---|---|
製品名 |
Lutetium-176 |
分子式 |
Lu |
分子量 |
175.94269 g/mol |
IUPAC名 |
lutetium-176 |
InChI |
InChI=1S/Lu/i1+1 |
InChIキー |
OHSVLFRHMCKCQY-OUBTZVSYSA-N |
異性体SMILES |
[176Lu] |
SMILES |
[Lu] |
正規SMILES |
[Lu] |
同義語 |
176Lu radioisotope Lu-176 radioisotope Lutetium-176 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



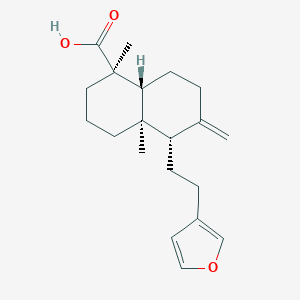
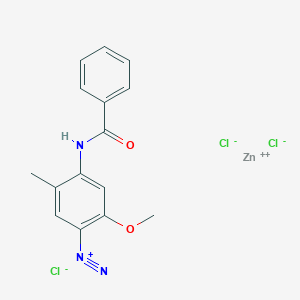
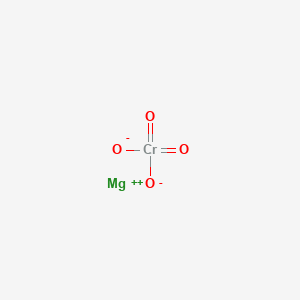
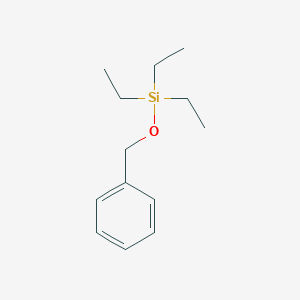
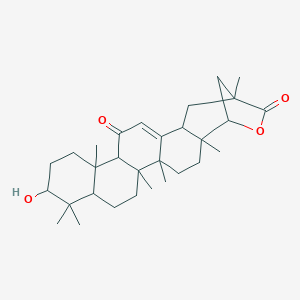
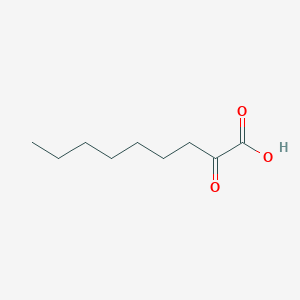
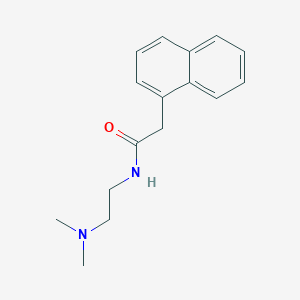
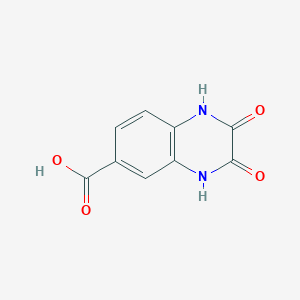
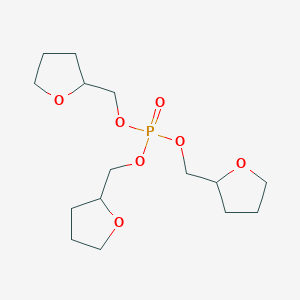
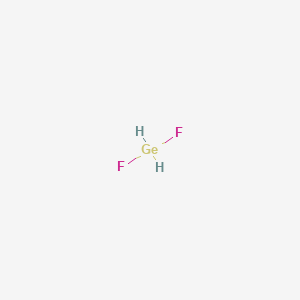
![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B78019.png)
